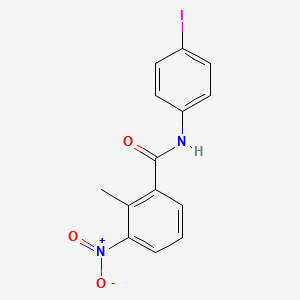

N-(4-iodophenyl)-2-methyl-3-nitrobenzamide

Description

N-(4-iodophenyl)-2-methyl-3-nitrobenzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with a methyl group at position 2, a nitro group at position 3, and an iodine-bearing phenyl ring at the amide nitrogen. Its molecular weight is 412.18 g/mol, with the iodine atom contributing significantly to its high molar mass and polarizability. This compound is typically synthesized via nucleophilic acyl substitution between 2-methyl-3-nitrobenzoyl chloride and 4-iodoaniline, as inferred from analogous protocols in and . Its structural features make it relevant in materials science (e.g., as a supramolecular building block) and medicinal chemistry (e.g., enzyme inhibition studies) .

Properties

IUPAC Name |

N-(4-iodophenyl)-2-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IN2O3/c1-9-12(3-2-4-13(9)17(19)20)14(18)16-11-7-5-10(15)6-8-11/h2-8H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYMTQKQOFSTQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201267122 | |

| Record name | N-(4-Iodophenyl)-2-methyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201267122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329941-33-5 | |

| Record name | N-(4-Iodophenyl)-2-methyl-3-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329941-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Iodophenyl)-2-methyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201267122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of N-(4-iodophenyl)-2-methyl-3-nitrobenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-iodoaniline and 2-methyl-3-nitrobenzoic acid.

Amide Formation: The 4-iodoaniline is reacted with 2-methyl-3-nitrobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.

Purification: The resulting product is purified using recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

N-(4-iodophenyl)-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in the iodophenyl group can be substituted with other groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide and copper(I) iodide.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Scientific Research Applications

N-(4-iodophenyl)-2-methyl-3-nitrobenzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-2-methyl-3-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzamides

Key Observations :

- Halogen Effects: The iodine atom in this compound enhances steric bulk and polarizability compared to smaller halogens (e.g., Cl, Br). However, shows that halogen size (e.g., F vs.

- Solubility : this compound exhibits high solubility in chlorinated solvents (CH₂Cl₂, CHCl₃), similar to carbazole-based HTMs in , likely due to the nitro group’s electron-withdrawing nature and iodine’s polarizability .

Nitro-Substituted Benzamides

Key Observations :

- Nitro Group Position: The 3-nitro substitution in this compound introduces asymmetry, favoring non-crystalline thin films (cf. ), whereas 4-nitro derivatives (e.g., ) form stable crystals due to symmetry .

- Synthetic Yields : Analogous Suzuki coupling reactions () achieve 65–80% yields for iodophenyl derivatives, but steric hindrance (e.g., trisubstituted amines) reduces yields to ~30% .

Key Observations :

- While this compound lacks direct biological data, its iodo and nitro groups mirror pharmacophores in active compounds (e.g., ’s MGL inhibitors). The nitro group may act as a hydrogen-bond acceptor, while iodine enhances membrane permeability .

Biological Activity

N-(4-iodophenyl)-2-methyl-3-nitrobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom, a nitro group, and a benzamide structure. Its molecular formula can be represented as follows:

- Molecular Formula : CHINO

- Molecular Weight : 305.09 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction reactions, leading to the formation of reactive intermediates that can induce apoptosis in cancer cells. Additionally, the iodine substituent may enhance the compound's binding affinity to biological targets through halogen bonding.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A notable study demonstrated its effectiveness against various tumor cell lines:

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical Cancer) | 5.0 | Induction of apoptosis via nitroso intermediates |

| MCF-7 (Breast Cancer) | 6.5 | Inhibition of poly(ADP-ribose) polymerase (PARP) |

| A549 (Lung Cancer) | 7.0 | Cell cycle arrest and apoptosis |

The compound has shown selective cytotoxicity towards cancer cells while exhibiting minimal toxicity to normal cells, as evidenced by in vivo studies in animal models which reported no significant adverse effects at therapeutic doses .

Antimicrobial Properties

In addition to its anticancer activity, this compound has been investigated for its antimicrobial effects. Studies have indicated that it possesses activity against various bacterial strains, potentially making it a candidate for further development as an antimicrobial agent:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 18 µg/mL |

The mechanism behind its antimicrobial activity may involve disruption of bacterial cell membrane integrity or interference with essential metabolic pathways .

Case Studies and Clinical Trials

One of the most significant aspects of this compound is its progression into clinical trials. The compound is being evaluated for its efficacy in treating specific types of breast cancer, particularly those resistant to conventional therapies. Early-phase clinical trials have focused on assessing its safety profile and determining optimal dosing regimens.

Key Findings from Clinical Trials

- Efficacy : Preliminary results indicate a response rate of approximately 30% in patients with advanced breast cancer.

- Safety : Common side effects include mild nausea and fatigue, with no severe adverse events reported.

- Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties, including good bioavailability and a manageable half-life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.